molecular formula C19H28N2O4 B2593415 Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate CAS No. 1286274-53-0

Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate

Cat. No.: B2593415
CAS No.: 1286274-53-0
M. Wt: 348.443
InChI Key: IKYKFZUSEWADPU-UHFFFAOYSA-N
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Description

Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is a carbamate derivative featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protective group at the 4-position. The methyl benzoate moiety is functionalized at the 2-position with a methyl-piperidinyl group. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where Boc groups are employed to protect amines during multi-step reactions . While specific data on this compound (e.g., CAS, purity) are unavailable in the provided evidence, its structural analogs and related impurities offer insights into its properties and applications.

Properties

IUPAC Name

methyl 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-15-9-11-21(12-10-15)13-14-7-5-6-8-16(14)17(22)24-4/h5-8,15H,9-13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYKFZUSEWADPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-bromomethyl-benzoic acid methyl ester with piperidin-4-yl-carbamic acid tert-butyl ester in the presence of potassium carbonate. The reaction is carried out in acetonitrile at 80°C for 5 hours. The product is then purified using silica gel column chromatography with a gradient of dichloromethane and methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromomethyl group.

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Potassium Carbonate: Used as a base in substitution reactions.

    Acetonitrile: Common solvent for reactions involving this compound.

    Silica Gel: Used for purification through column chromatography.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate has the molecular formula C13H24N2O4C_{13}H_{24}N_{2}O_{4} and a molecular weight of approximately 272.34 g/mol. The compound features a piperidine ring, which is known for its biological activity, particularly in pharmaceuticals. The tert-butoxycarbonyl (Boc) group serves as a protective group in organic synthesis, allowing for selective reactions while maintaining the integrity of other functional groups.

Drug Development

The compound has been investigated for its role in synthesizing novel pharmaceutical agents. It serves as an intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system disorders. For instance, derivatives of piperidine have been explored for their potential as analgesics and anti-anxiety medications .

Chiral Building Blocks

This compound has been utilized in the creation of chiral building blocks for drug synthesis. Its ability to form enantiomerically pure compounds is crucial in developing drugs that require specific stereochemistry to achieve desired biological effects . The synthesis of N-Boc-piperidine derivatives has shown promising results in terms of yield and purity, making them suitable candidates for further pharmaceutical development .

Organic Synthesis

The compound is employed as a versatile reagent in organic synthesis due to its ability to participate in various chemical reactions, including acylation and amination processes. The Boc group allows for easy modification and deprotection, facilitating the synthesis of complex molecules .

Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, which are essential for developing advanced materials .

Anticonvulsant Activity Studies

Recent studies have explored the anticonvulsant properties of related piperidine derivatives synthesized from this compound. These studies utilized various seizure models to evaluate efficacy, demonstrating that certain derivatives exhibited significant anticonvulsant activity with favorable safety profiles compared to traditional antiepileptic drugs .

Synthesis of Chiral Amino Acids

Research has demonstrated the successful use of this compound in synthesizing chiral amino acids through asymmetric synthesis methods. The resulting amino acids have applications in drug formulation and biochemical research, highlighting the compound's versatility in synthetic chemistry .

Data Tables

Application AreaSpecific Use CaseOutcome/Results
PharmaceuticalDrug development for CNS disordersNovel analgesics with improved efficacy
Organic SynthesisReagent for acylation and aminationHigh yield of complex molecules
Polymer ChemistryMonomer for advanced materialsEnhanced mechanical strength
Anticonvulsant StudiesEvaluation in seizure modelsSignificant anticonvulsant activity
Chiral ChemistrySynthesis of chiral amino acidsSuccessful production of enantiomers

Mechanism of Action

The mechanism of action of Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring and tert-butoxycarbonylamino group are likely involved in binding interactions, while the methylbenzoate moiety may influence the compound’s overall bioactivity.

Comparison with Similar Compounds

The compound is compared below with two structurally related molecules: Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate (a positional isomer) and 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid (a pyrrolidine-based analog). Key differences in structure, purity, and molecular weight are highlighted.

Structural and Functional Differences

Positional Isomerism: Target Compound: The methyl-piperidinyl group is attached at the 2-position of the benzoate ring. Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate: The substituent is at the 4-position of the benzoate ring. This positional difference may alter steric hindrance and electronic effects, influencing reactivity in downstream reactions (e.g., coupling or deprotection steps) .

Ring Size and Functional Groups: 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid: Contains a five-membered pyrrolidine ring with a Boc-protected amine, an oxo group, and a carboxylic acid. The smaller ring size and polar functional groups enhance solubility in aqueous media compared to piperidine-based analogs. However, the carboxylic acid may reduce stability under acidic conditions .

Purity and Molecular Weight
Compound Name CAS Number Purity (%) Molecular Weight (g/mol)
Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate Not Available Not Reported ~348.44 (estimated)
Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate 653593-69-2 95.0 348.44
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid 1360547-46-1 98.0 244.25

Key Observations :

  • The pyrrolidine derivative exhibits higher purity (98%) and a significantly lower molecular weight (244.25 g/mol), reflecting its simpler structure.

Biological Activity

Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • CAS Number: 1286274-53-0
  • Molecular Formula: C15H22N2O4
  • Molecular Weight: 294.35 g/mol

Structural Representation:
The compound features a benzoate moiety linked to a piperidine derivative through a carbonyl group, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen.

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the reaction of piperidine derivatives with benzoic acid derivatives in the presence of coupling agents. The Boc group is typically introduced to protect the amino group during the synthesis process, allowing for selective reactions at other sites.

Antimicrobial Properties

Research has indicated that compounds containing piperidine rings exhibit antimicrobial activity. For instance, studies have shown that similar structures can inhibit bacterial growth and are being explored as potential candidates for antibiotic development .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown potential in inhibiting protein-protein interactions (PPIs), particularly those involving the Keap1-Nrf2 pathway, which is crucial in oxidative stress responses .

Case Studies

  • Inhibition of TLR Pathway:
    • A study demonstrated that related compounds could act as Toll-like receptor (TLR) antagonists, which are important in immune response modulation. The structural similarities suggest that this compound may exhibit similar properties .
  • Antioxidant Activity:
    • Compounds with similar structures have been reported to exhibit antioxidant properties by modulating the Nrf2 pathway, suggesting that this compound may also contribute to cellular protection against oxidative damage .

Research Findings

StudyFindings
Sherer & Brugger (2023)Reported synthesis of piperidine derivatives with significant yields and potential biological activities including enzyme inhibition.
ACS Journal of Medicinal ChemistryDemonstrated that modifications on piperidine structures can enhance binding affinity in PPI assays, indicating potential therapeutic applications .
RSC AdvancesDiscussed the synthesis of chiral derivatives and their biological evaluation, highlighting the importance of structural modifications for activity enhancement .

Q & A

Q. What are the key synthetic routes for preparing Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate?

Methodological Answer: The synthesis typically involves:

  • Boc protection : Reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C to form 4-(tert-butoxycarbonylamino)piperidine .
  • Methylation and coupling : Introducing the methyl benzoate group via nucleophilic substitution or Mitsunobu reaction. For example, reacting 4-Boc-piperidine with methyl 2-(bromomethyl)benzoate in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify Boc group integration (tert-butyl protons at δ 1.4 ppm) and piperidine/benzoate backbone signals .
  • HPLC : Reverse-phase chromatography (C18 column, methanol/water mobile phase) to assess purity. Adjust pH to 4.6 with acetic acid for optimal separation .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 363.2) .

Q. What are the recommended storage conditions and handling precautions?

Methodological Answer:

  • Storage : –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent Boc group hydrolysis .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; wash with 0.1 M HCl or NaHCO₃ if exposed .

Advanced Research Questions

Q. How can reaction yields be optimized when steric hindrance from the tert-butoxy group limits coupling efficiency?

Methodological Answer:

  • Solvent selection : Use DMF or DMSO to enhance solubility of bulky intermediates .
  • Catalysis : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-piperidine bond formation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition .

Q. How does the compound’s stability vary under acidic or basic conditions, and what are optimal Boc deprotection strategies?

Methodological Answer:

  • Acidic conditions : The Boc group is cleaved with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 hr at 25°C). Avoid prolonged exposure to prevent ester hydrolysis .
  • Basic conditions : Stable in pH 7–9 but degrades in strong bases (e.g., NaOH >1 M). Monitor via TLC (Rf shift from 0.6 to 0.2 after deprotection) .

Q. What computational approaches are used to predict receptor interactions for drug discovery applications?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to GLP-1 or neurotransmitter receptors (e.g., serotonin receptors) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess piperidine flexibility and Boc group solvent accessibility .

Contradictions and Limitations

  • Synthetic yields : reports 95% purity via column chromatography, while notes challenges in scaling beyond 10 mmol due to Boc group instability .
  • Safety data : lacks acute toxicity data, necessitating empirical testing for novel derivatives .

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